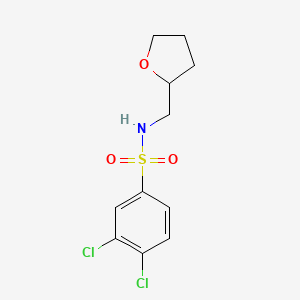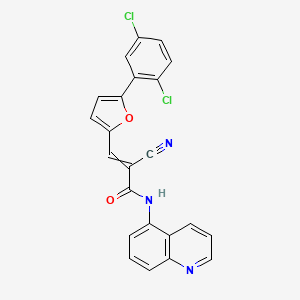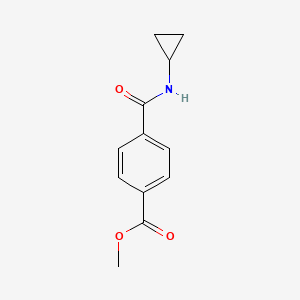
Methyl 4-(cyclopropylcarbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(cyclopropylcarbamoyl)benzoate is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the para position on the benzene ring is substituted with a cyclopropylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropylcarbamoyl)benzoate typically involves the esterification of 4-(cyclopropylcarbamoyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Another method involves the use of diazomethane, where 4-(cyclopropylcarbamoyl)benzoic acid reacts with diazomethane in an ether solution to produce the desired ester .
Industrial Production Methods
Industrial production of this compound may employ similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions
Methyl 4-(cyclopropylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Friedel-Crafts acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 4-(cyclopropylcarbamoyl)benzoic acid.
Reduction: 4-(cyclopropylcarbamoyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
科学的研究の応用
Methyl 4-(cyclopropylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 4-(cyclopropylcarbamoyl)benzoate involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
Methyl benzoate: Lacks the cyclopropylcarbamoyl group, making it less sterically hindered and less hydrophobic.
Ethyl 4-(cyclopropylcarbamoyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-(Cyclopropylcarbamoyl)benzoic acid: The free acid form, which is more polar and less volatile.
Uniqueness
Methyl 4-(cyclopropylcarbamoyl)benzoate is unique due to the presence of both the ester and cyclopropylcarbamoyl groups, which confer specific chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These features make it a valuable intermediate in organic synthesis and a candidate for pharmaceutical research .
特性
IUPAC Name |
methyl 4-(cyclopropylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDRDSSFRZFSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
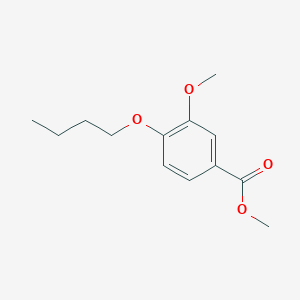
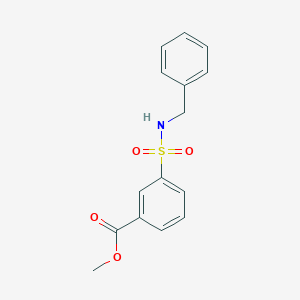
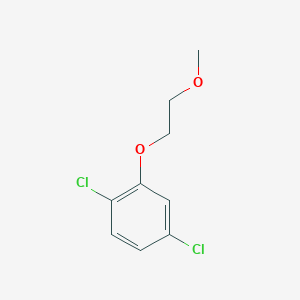
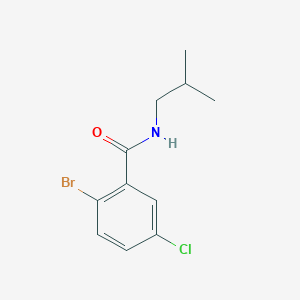
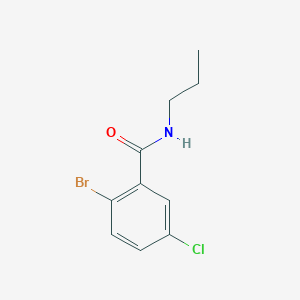
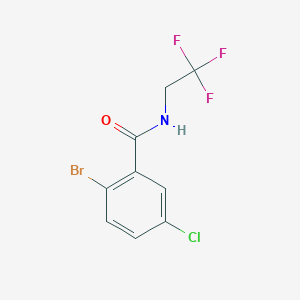
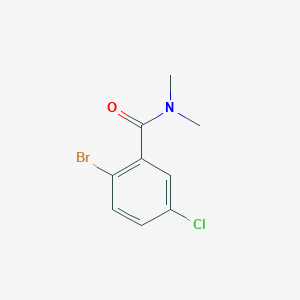
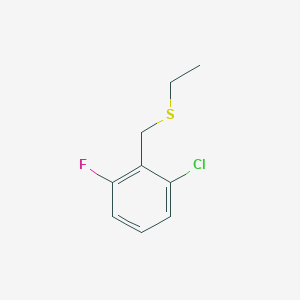
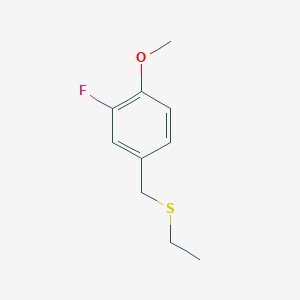
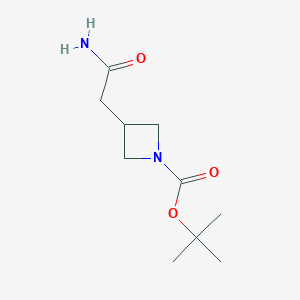
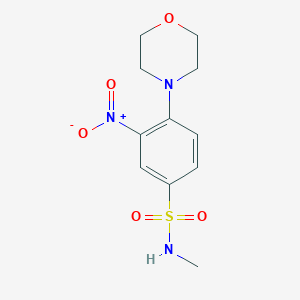
![3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7946876.png)
